5-(3-chlorophenyl)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]furan-2-carboxamide
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Overview
Description
5-(3-CHLOROPHENYL)-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a triazolothiadiazole moiety, and a furan carboxamide. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-CHLOROPHENYL)-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiadiazole core, which is synthesized through the cyclization of appropriate thiosemicarbazide derivatives with hydrazine derivatives under acidic conditions . The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the furan carboxamide is formed through amide coupling reactions using carboxylic acid derivatives and amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-(3-CHLOROPHENYL)-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially different biological activities .
Scientific Research Applications
5-(3-CHLOROPHENYL)-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-CHLOROPHENYL)-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, inhibiting or modulating the activity of the target protein . This interaction can disrupt key biological pathways, leading to the desired therapeutic effects, such as inhibition of bacterial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl ether
- 1-[3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether
Uniqueness
Compared to similar compounds, 5-(3-CHLOROPHENYL)-N-[(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]FURAN-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan carboxamide moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H18ClN5O2S |
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Molecular Weight |
463.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H18ClN5O2S/c1-2-20-26-27-23-29(20)28-22(32-23)15-8-6-14(7-9-15)13-25-21(30)19-11-10-18(31-19)16-4-3-5-17(24)12-16/h3-12H,2,13H2,1H3,(H,25,30) |
InChI Key |
WUZFJMRKXNBPEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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